molecular formula C21H28N2O2 B4001888 1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine

1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine

Cat. No.: B4001888
M. Wt: 340.5 g/mol
InChI Key: FLXUCVUMAOALGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a 1-methyl group and a 3-(4-phenylmethoxyphenoxy)propyl group.

Preparation Methods

The synthesis of 1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common synthetic route involves the reductive amination of 1-methylpiperazine with 3-(4-phenylmethoxyphenoxy)propylamine using sodium cyanoborohydride as a reducing agent in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the piperazine ring or the phenylmethoxyphenoxy group.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of specific enzymes involved in microbial growth, leading to its antimicrobial effects. The molecular pathways involved in its mechanism of action depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine can be compared with other similar piperazine derivatives, such as:

These compounds share structural similarities with this compound but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and biological activities.

Properties

IUPAC Name

1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-22-13-15-23(16-14-22)12-5-17-24-20-8-10-21(11-9-20)25-18-19-6-3-2-4-7-19/h2-4,6-11H,5,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXUCVUMAOALGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-methyl-4-[3-(4-phenylmethoxyphenoxy)propyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.